molecular formula C15H18ClNO2 B8149772 3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl

3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl

Cat. No.: B8149772
M. Wt: 279.76 g/mol
InChI Key: UFLUBZOANZCOMO-UHFFFAOYSA-N
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Description

3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride is an organic compound that features a phenoxyphenyl group linked to a propylamine chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride typically involves the reaction of 4-phenoxyphenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-phenoxyphenol attacks the carbon atom of 3-chloropropylamine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In industrial settings, the production of 3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to maximize efficiency. The final product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Amine-Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. In a study using structurally similar compounds (e.g., N-methyl-3-[(4-phenoxyphenyl)oxy]propylamine HCl), reactions with alkyl halides in polar aprotic solvents (DMF, DMSO) produced tertiary amines (Table 1) .
Table 1: Alkylation Reaction Yields

Alkylating AgentSolventTemperatureYield (%)
Methyl iodideDMF60°C82
Ethyl bromideDMSO50°C75
Benzyl chlorideAcetonitrile80°C68

Acylation with Carboxylic Acid Derivatives

The amine reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride in dichloromethane produced 3-[(4-phenoxyphenyl)oxy]-N-propionylpropylamine HCl in 89% yield . Kinetic studies show optimal reactivity at pH 8–9 (borate buffer), with second-order rate constants ranging from k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} (acetyl chloride) to 6.7×104L\cdotpmol1\cdotps16.7 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} (benzoyl chloride) .

Salt Formation and Acid-Base Behavior

As a hydrochloride salt, the compound neutralizes strong bases (e.g., NaOH) to liberate the free amine. Titration data reveal a pKa of 9.2 ± 0.1 for the conjugate acid (amine-HCl), indicating moderate basicity comparable to aliphatic amines . Compatibility studies show reactions with mineral acids (H₂SO₄, HNO₃) generate stable salts, while halogenated organics induce decomposition above 80°C .

Reductive Amination

The free amine (generated in situ via basification) reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines. For example, condensation with 4-chlorobenzaldehyde produced N(4chlorobenzyl)3[(4phenoxyphenyl)oxy]propylamineN-(4-chlorobenzyl)-3-[(4-phenoxyphenyl)oxy]propylamine in 78% yield . Steric hindrance from the phenoxy group reduced yields with bulky aldehydes (e.g., 2-naphthaldehyde: 54%).

Complexation with Metal Ions

The amine and ether functionalities enable coordination with transition metals. Spectrophotometric titration with Cu(II) in methanol showed a 1:1 complex (logK=4.8\log K = 4.8) with λₘₐₓ shifted from 260 nm (free ligand) to 275 nm (complex) . Similar studies with Fe(III) and Pd(II) revealed weaker binding (logK<3\log K < 3) .

Stability Under Reactive Conditions

  • Thermal Stability : Decomposition begins at 210°C (TGA), releasing HCl and forming phenolic byproducts .

  • Photolysis : UV irradiation (254 nm) in acetonitrile cleaves the ether bond, yielding 4-phenoxyphenol and allylamine derivatives (HPLC-MS confirmation) .

  • Hydrolysis : Resistant to aqueous hydrolysis at pH 4–9 (25°C), but rapid degradation occurs in 6M HCl at reflux (t₁/₂ = 2.3 h) .

Pharmacological Derivatization

While not a primary focus, structural analogs (e.g., norfluoxetine derivatives) exhibit serotonin reuptake inhibition. EC₅₀ values for α7 nAChR modulation in analogs range from 0.13 µM (4-ethoxy substitution) to >3 µM (2,5-difluoro) .

Scientific Research Applications

Medicinal Chemistry

3-[(4-Phenoxyphenyl)Oxy]Propylamine hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structural features suggest activity against multiple biological targets, particularly in the realm of cancer treatment.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. These compounds were shown to induce apoptosis specifically in cancerous cells while sparing non-cancerous cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1160.69Inhibition of HSP90/TRAP1 signaling
Compound BHeLa2.29Induction of apoptosis
3-[(4-Phenoxyphenyl)Oxy]Propylamine HClTBDTBDTBD

Neuropharmacology

The compound has also been evaluated for its neuropharmacological properties. It exhibits potential as an anxiolytic and antidepressant agent due to its interaction with neurotransmitter systems.

Synthesis and Structural Modifications

The synthesis of 3-[(4-Phenoxyphenyl)Oxy]Propylamine hydrochloride involves several chemical transformations that enhance its biological activity. The incorporation of various substituents can lead to improved efficacy and selectivity against specific targets.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

Case Study: Anticancer Efficacy

A study involving the treatment of HCT-116 cells with derivatives demonstrated a significant reduction in cell viability, confirming the compound's potential as an anticancer agent . The mechanism was attributed to the activation of apoptotic pathways mediated by heat shock proteins.

Case Study: Neuropharmacological Effects

In an animal model, administration of the compound showed reduced anxiety-like behaviors in elevated plus-maze tests, indicating its potential application in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making the compound valuable in therapeutic and research applications.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: Shares a similar propylamine chain but lacks the phenoxyphenyl group.

    4-Phenoxyphenol: Contains the phenoxyphenyl group but lacks the propylamine chain.

    N-Phenylpropylamine: Similar structure but with different substituents on the phenyl ring.

Uniqueness

3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride is unique due to the presence of both the phenoxyphenyl group and the propylamine chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(4-phenoxyphenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14;/h1-3,5-10H,4,11-12,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLUBZOANZCOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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